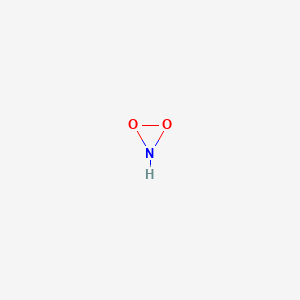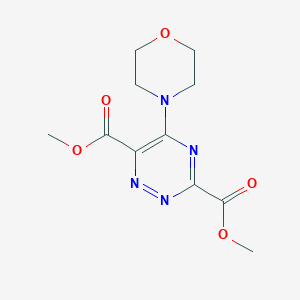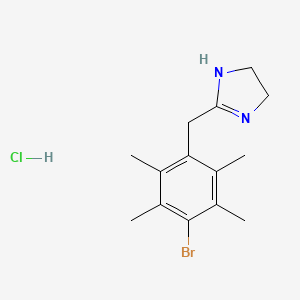
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride is a synthetic organic compound that belongs to the imidazoline class of chemicals Imidazolines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3,5,6-tetramethylbenzyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This step introduces a bromine atom at the para position of the benzyl group.
Imidazoline Formation: The brominated benzyl compound is then reacted with imidazole under basic conditions to form the imidazoline ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization reaction.
Hydrochloride Formation: The final step involves the conversion of the imidazoline compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazoline ring can lead to the formation of imidazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl-substituted derivatives.
Reduction: Formation of imidazolidine derivatives.
科学的研究の応用
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated benzyl group and imidazoline ring can interact with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- 2-(4-Fluoro-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- 2-(4-Methyl-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The multiple methyl substitutions also contribute to its distinct chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
72649-97-9 |
|---|---|
分子式 |
C14H20BrClN2 |
分子量 |
331.68 g/mol |
IUPAC名 |
2-[(4-bromo-2,3,5,6-tetramethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H19BrN2.ClH/c1-8-10(3)14(15)11(4)9(2)12(8)7-13-16-5-6-17-13;/h5-7H2,1-4H3,(H,16,17);1H |
InChIキー |
PCZVEQQPUIGWCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)Br)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


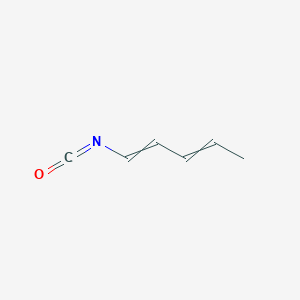
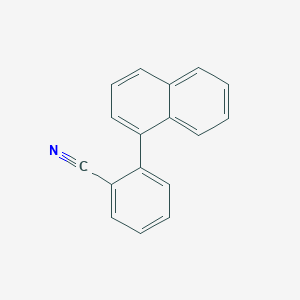
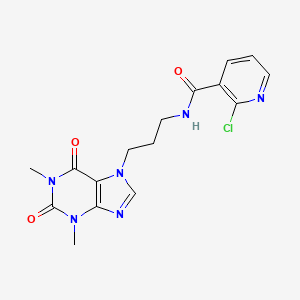
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
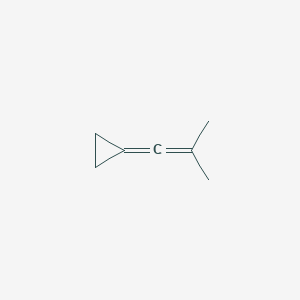

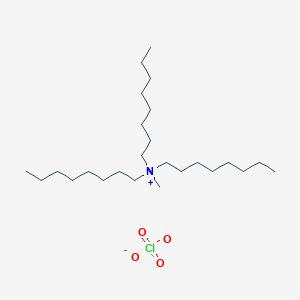
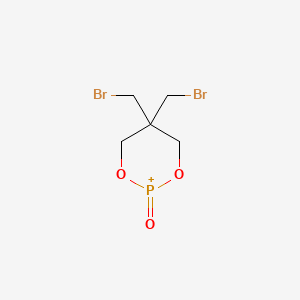

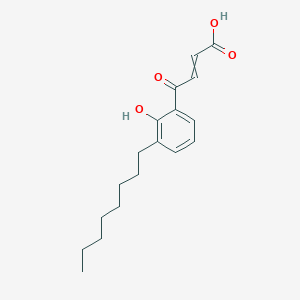

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
